molecular formula C11H17FN2 B1517208 4-(aminomethyl)-N,N-diethyl-2-fluoroaniline CAS No. 1039868-26-2

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline

Cat. No. B1517208
M. Wt: 196.26 g/mol
InChI Key: DJZWDGCOUKUDBY-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves detailing the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties such as melting point, boiling point, and solubility, and chemical properties such as reactivity and stability.


Scientific Research Applications

Protein Stability and Conformation

Fluorinated amino acids, such as 4-fluoroproline, have been used to alter protein stability, conformation, and folding behavior. The study by Holzberger et al. (2012) on the crystal structure of Taq DNA polymerase with 4-fluoroproline modifications demonstrates that fluorination can influence protein stability through complex mechanisms, including newly formed interactions and the conformational preferences of fluoroproline (Holzberger et al., 2012).

Synthesis and Characterization of Fluorinated Amino Acids

The practical synthesis of fluorinated prolines by Chorghade et al. (2008) provides routes to these nonnatural amino acids, highlighting their importance in chemical biology and their potential for large-scale production (Chorghade et al., 2008).

Radiotracers for PET Imaging

Hamacher (1999) developed a radiosynthesis of fluoroproline isomers as radiotracers for PET investigations of disordered matrix protein synthesis, demonstrating the utility of fluorinated amino acids in clinical imaging and research applications (Hamacher, 1999).

Fluorination for Protein Engineering

Fluoro amino acids are used as tools for protein engineering due to their ability to influence protein stability, activity, and fluorescence characteristics. Odar et al. (2015) discuss the scarcity of natural fluoro amino acids and their valuable role in creating fluorinated protein variants with novel traits (Odar et al., 2015).

Fluorine as a Conformational Tool in Peptide Chemistry

Verhoork et al. (2018) review the use of fluorinated prolines in peptide and protein chemistry, emphasizing their influence on amide bond conformation and their potential as sensitive reporters for protein conformation, interactions, and dynamics studies using 19F NMR (Verhoork, Killoran, & Coxon, 2018).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.


For a specific compound like “4-(aminomethyl)-N,N-diethyl-2-fluoroaniline”, you would need to consult the relevant scientific literature. Please note that not all compounds will have information available on all of these topics. If you have access to a university library, they can often help you find this information. Alternatively, online databases such as PubMed for biomedical literature, and the American Chemical Society’s publications website for chemical literature, can be good resources.


properties

IUPAC Name

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2/c1-3-14(4-2)11-6-5-9(8-13)7-10(11)12/h5-7H,3-4,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZWDGCOUKUDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N,N-diethyl-2-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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